Welcome to the BenchChem Online Store!
molecular formula C13H15NO4 B8568941 N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide

N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide

Cat. No. B8568941
M. Wt: 249.26 g/mol
InChI Key: HNWLPTIKBKJXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06911548B2

Procedure details

To thionyl chloride (130 ml), cooled at −10° C., 2-[[(1-oxo-1,3-dihydroiso-benzofuran-5-yl)carbonyl]amino]-2-methyl-1-propanol (85 g, 0.34 mol) is added portionwise with stirring. The temperature is maintained at −10→−5° C. for 1.5 hours whereafter the cooling is removed and the reaction is stirred overnight at ambient temperature. It is then cooled to 0° C. and tetrahydrofuran (860 mL) is added dropwise keeping the temperature below +8° C. The obtained suspension is kept under stirring for 2 hours at 5° C., and then filtered and the crystals washed with tetrahydrofuran (150 mL). The wet solid is dissolved in deionized water (400 mL) and the pH is adjusted to 9.1 by the addition of 25% aqueous ammonia. The solid is filtered, washed with deionized water and dried for 14 hours at 50° C. under reduced pressure. Yield: 62.8 g (80%) of a white product having a purity (HPLC, peak area)=94%. 1H NMR (DMSO d-6, 500 MHz): 1.31 (6H, s), 4.18 (2H, s), 5.44 (2H, s), 7.9 (1H, d, J=11.3 Hz), 8.01 (1H, d, J=11.3 Hz), 8.12 (1H, s).

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([NH:13][C:14]([CH3:18])([CH3:17])[CH2:15][OH:16])=O)=[CH:8][CH:9]=2)[CH2:4][O:3]1>S(Cl)(Cl)=O>[CH3:17][C:14]1([CH3:18])[CH2:15][O:16][C:11]([C:7]2[CH:6]=[C:5]3[C:10](=[CH:9][CH:8]=2)[C:2](=[O:1])[O:3][CH2:4]3)=[N:13]1

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
O=C1OCC2=CC(=CC=C12)C(=O)NC(CO)(C)C
Step Two
Name
Quantity
130 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed
STIRRING
Type
STIRRING
Details
the reaction is stirred overnight at ambient temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled to 0° C.
ADDITION
Type
ADDITION
Details
tetrahydrofuran (860 mL) is added dropwise
CUSTOM
Type
CUSTOM
Details
the temperature below +8° C
STIRRING
Type
STIRRING
Details
under stirring for 2 hours at 5° C.
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the crystals washed with tetrahydrofuran (150 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The wet solid is dissolved in deionized water (400 mL)
ADDITION
Type
ADDITION
Details
the pH is adjusted to 9.1 by the addition of 25% aqueous ammonia
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with deionized water
CUSTOM
Type
CUSTOM
Details
dried for 14 hours at 50° C. under reduced pressure
Duration
14 h

Outcomes

Product
Name
Type
Smiles
CC1(N=C(OC1)C=1C=C2COC(C2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.